Product packaging for Benzo[g]quinazoline-2,4(1H,3H)-dione(Cat. No.:CAS No. 13898-60-7)

Benzo[g]quinazoline-2,4(1H,3H)-dione

Cat. No.: B6596580
CAS No.: 13898-60-7
M. Wt: 212.20 g/mol
InChI Key: TUYHDHWBWUTAQM-UHFFFAOYSA-N
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Description

Benzo[g]quinazoline-2,4(1H,3H)-dione is a significant nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and chemical biology . Its fused, multi-cyclic structure makes it a versatile building block for developing novel pharmacologically active compounds, particularly in oncology and infectious disease research. Researchers value this core structure for its diverse biological activities and potential for structural modification. The primary research applications of this compound and its derivatives span several critical areas. In anticancer research, closely related quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent and selective inhibitors of PARP-1, a key enzyme in DNA repair and a promising target for anticancer therapy . These inhibitors have demonstrated potent cytotoxic effects against various human cancer cell lines, including HCT-116, MCF-7, and PC3, while showing selective cytotoxicity towards tumor cells compared to normal cell lines . In antimicrobial research, quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, showing promising broad-spectrum activity against Gram-positive and Gram-negative bacterial strains . The compound also serves as a foundational scaffold for synthesizing a wide range of novel derivatives for biological evaluation, including hydrazide, quinazolinone, and various fused heterocyclic systems . Furthermore, its derivatives have been utilized as sensitive fluorescent probes in biophysical studies, such as investigating the protonation state of triplets in triple-stranded DNA structures, due to their pH-dependent fluorescence properties . From a synthetic chemistry perspective, this compound can be synthesized from 2-aminobenzonitrile and CO2, with recent advances focusing on eco-friendly protocols using ionic liquids or solid-base catalysts, highlighting a commitment to green chemistry principles in its preparation . The consistent interest in this scaffold is evidenced by ongoing research into its diverse biological activities, which also include reported anti-inflammatory, anticonvulsant, and antioxidant properties . This product is intended for research purposes in chemical synthesis and drug discovery applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B6596580 Benzo[g]quinazoline-2,4(1H,3H)-dione CAS No. 13898-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[g]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHDHWBWUTAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290781
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13898-60-7
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13898-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo G Quinazoline 2,4 1h,3h Dione and Its Derivatives

Classical Synthetic Approaches to the Quinazoline-2,4(1H,3H)-dione Core

The fundamental quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, and its synthesis has been a subject of extensive research. researchgate.netresearchgate.net These established routes are crucial for understanding the construction of its benzo[g] derivative, which typically involves using a naphthalene-based starting material, such as 3-amino-2-naphthoic acid, in place of anthranilic acid.

Condensation Reactions of Anthranilic Acid Derivatives

One of the most direct and widely employed methods for constructing the quinazoline-2,4(1H,3H)-dione core involves the condensation of anthranilic acid or its derivatives with a one-carbon synthon, typically provided by compounds like urea (B33335), cyanates, or formamide. bu.edu.egcore.ac.uk

When anthranilic acid is heated with urea, a cyclocondensation reaction occurs, eliminating water and ammonia (B1221849) to yield quinazoline-2,4(1H,3H)-dione. ijarsct.co.in This reaction can be performed under various conditions, including microwave irradiation, which can accelerate the process and improve yields. bu.edu.egijarsct.co.in An eco-efficient, one-pot variation of this method has been developed using potassium cyanate (B1221674) (KOCN) in water at room temperature. jst.go.jp In this process, the anthranilic acid first reacts with KOCN to form a urea derivative, which then undergoes base-mediated cyclization to afford the final product in high yield. jst.go.jp

Table 1: Synthesis of Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid Derivatives

Starting Material Reagent Conditions Product Yield Citation
4-Fluoro-2-aminobenzoic acid Potassium Cyanate (KOCN), NaOH Water, 25°C, 12 h 7-Fluoroquinazoline-2,4(1H,3H)-dione 90% jst.go.jp
Anthranilic acid Urea Microwave irradiation, organic clay catalyst Quinazoline-2,4(1H,3H)-dione Good ijarsct.co.in
2-Aminobenzamide Phenyl Isocyanate Metal-free, reflux 3-Phenylquinazoline-2,4(1H,3H)-dione High organic-chemistry.org

Cyclization Strategies Involving Urea Precursors

An alternative to the direct condensation of anthranilic acid is the pre-formation of an N-aryl urea derivative, which is then cyclized. This two-step approach allows for greater control and diversification of the substituents. Typically, an anthranilic acid derivative is converted into a urea or thiourea (B124793) by reacting it with an appropriate isocyanate or isothiocyanate. bu.edu.egnih.gov The resulting urea derivative can then be cyclized under basic conditions to yield the quinazoline-2,4(1H,3H)-dione. bu.edu.eg

A notable modern advancement in this area is a palladium-catalyzed cyclization of aryl-benzyl ureas to produce dihydroquinazoline (B8668462) scaffolds, demonstrating the utility of metal catalysis in these cyclization reactions. nih.gov While focused on a related scaffold, the principle of metal-catalyzed C-N bond formation to facilitate ring closure is a significant contemporary strategy. nih.gov

Transformations Utilizing Isatoic Anhydride (B1165640)

Isatoic anhydride is a highly versatile and popular starting material for the synthesis of quinazolinone derivatives due to its reactivity with a wide range of nucleophiles. researchgate.nettandfonline.com The reaction of isatoic anhydride with amines or isocyanates is a common and effective method for preparing 3-substituted quinazoline-2,4(1H,3H)-diones. researchgate.net The reaction proceeds via nucleophilic attack at the more electrophilic carbonyl group of the anhydride, leading to ring-opening, followed by an intramolecular cyclization and decarboxylation to furnish the desired heterocyclic product. usm.eduiaset.us

This pathway is particularly amenable to one-pot, multi-component reactions, where isatoic anhydride, an amine, and a third component like an aldehyde can be condensed to form complex quinazolinone structures. researchgate.net Nickel-catalyzed methods have also been developed for the reaction between isatoic anhydrides and isocyanates, further expanding the synthetic toolkit. organic-chemistry.org

Annulation Reactions for Substituted Quinazoline-2,4(1H,3H)-diones

Annulation, or ring-forming, reactions are key to building the extended polycyclic framework of benzo[g]quinazoline-2,4(1H,3H)-dione. While classical methods focus on the central pyrimidine (B1678525) ring, modern strategies build the fused benzene (B151609) rings through advanced cross-coupling and cyclization techniques.

A powerful strategy for synthesizing benzo[f]quinazoline-1,3(2H,4H)-diones, an isomer of the target compound, involves a sequence of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. beilstein-journals.orgnih.gov This approach starts with a substituted uracil (B121893) and systematically builds the fused aromatic rings, offering excellent control over the final structure. beilstein-journals.orgnih.gov The final step, a Brønsted acid-mediated cycloisomerization, efficiently closes the ring to form the polycyclic system in moderate to excellent yields. beilstein-journals.org The synthesis of the specific benzo[g]quinazoline (B13665071) nucleoside has been achieved by starting with a pre-formed naphthalene (B1677914) precursor, which is then elaborated to form the pyrimidine ring. nih.gov

Table 2: Annulation Strategy for Benzo[f]quinazoline-1,3(2H,4H)-diones

Substrate Reaction Sequence Cyclization Catalyst Product Yield Citation
1,3-Dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils Acid-mediated cycloisomerization p-Toluenesulfonic acid (p-TsOH·H₂O) Substituted Benzo[f]quinazoline-1,3(2H,4H)-diones 43-98% beilstein-journals.orgnih.gov

Contemporary and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced protocols for constructing the quinazoline-2,4(1H,3H)-dione scaffold and its derivatives.

One-Pot Synthetic Protocols and Multi-Component Reactions

Several one-pot methods for quinazolinone synthesis have been reported. An efficient procedure for synthesizing disubstituted quinazolinones involves the one-pot condensation of isatoic anhydride, an aldehyde, and an amine in the presence of a catalyst like Amberlyst-15. researchgate.net Similarly, the synthesis of quinazoline-2,4(1H,3H)-diones has been achieved via a one-pot reaction between 2-aminobenzoic acids and potassium cyanate in water, highlighting a green chemistry approach. jst.go.jp

More complex, cascade reactions have been developed to build fused heterocyclic systems. A one-pot, two-step method employing an iodine catalyst has been used to synthesize quinazolino bu.edu.egijarsct.co.inrsc.org-triazolo researchgate.netrsc.orgbenzodiazepines, demonstrating the power of cascade reactions to rapidly generate molecular complexity from simple starting materials. nih.gov Another novel one-pot, three-component reaction utilizes 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide to produce oxazepine-quinazolinone bis-heterocyclic scaffolds without a catalyst. frontiersin.org These advanced strategies exemplify the modern trend towards creating intricate molecular architectures through elegant and efficient reaction design.

Metal-Free Catalysis in this compound Synthesis

The development of metal-free synthetic routes is a key goal in contemporary organic chemistry to avoid the cost, toxicity, and environmental impact associated with metal catalysts. Research has demonstrated the feasibility of synthesizing quinazolinone cores under metal-free conditions. nih.gov For instance, the reaction of hexafluoroisopropyl 2-aminobenzoates with amidines hydrochloride at room temperature provides a novel, metal-free approach to quinazolinones in excellent yields. nih.gov Another innovative metal-free approach involves leveraging nanoporous and defect-abundant covalent quinazoline (B50416) networks (CQNs) as electrocatalysts for the conversion of carbon dioxide, highlighting a move towards advanced material-based catalysis. ornl.gov In some cases, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can proceed efficiently in water without any catalyst at all, offering a remarkably simple and green synthetic route. rsc.org

Carbon Dioxide (CO2) Fixation and Utilization for Quinazoline-2,4(1H,3H)-dione Synthesis

The utilization of carbon dioxide as a C1 building block is a paramount goal in green chemistry, transforming a greenhouse gas into valuable chemicals. capes.gov.br The synthesis of quinazoline-2,4(1H,3H)-diones and its derivatives from the reaction of CO2 with 2-aminobenzonitriles (or, for the title compound, 3-amino-2-naphthonitrile) is a well-established and atom-economical route. acs.orgnih.gov This transformation has been achieved using a variety of catalytic systems, often under mild conditions such as atmospheric pressure. rsc.orgcapes.gov.br The success of these reactions depends significantly on the catalyst's ability to activate both the CO2 molecule and the aminonitrile substrate. acs.orgrsc.org

The general mechanisms for this conversion fall into three main categories: preferential activation of the amino group, preferential activation of CO2, or simultaneous activation of both reactants. mdpi.com The choice of catalyst and reaction medium plays a crucial role in determining the dominant reaction pathway. acs.org

Ionic liquids (ILs) have emerged as highly effective and versatile catalysts and solvents for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2. mdpi.comnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable structures, make them ideal for CO2 capture and conversion. mdpi.comnih.gov Basic ILs are particularly effective because a basic catalyst is needed to enhance the reactivity of the relatively low-pKa amino group on the aminobenzonitrile precursor. mdpi.com

Several types of ILs have been successfully employed:

Hydroxide-Based ILs : 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim][OH]) was one of the first basic ILs used for this conversion. It functions by activating the amino group of the 2-aminobenzonitrile (B23959), which then becomes basic enough to react with CO2. nih.govmdpi.com

Carboxylate-Based ILs : Simple and easily prepared ILs like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) can act as both a solvent and a catalyst, enabling the reaction to proceed efficiently at atmospheric pressure and yielding a high amount of the desired product. rsc.org A key advantage is the easy separation of the product from the IL, which allows the ionic liquid to be reused multiple times without significant loss of activity. rsc.org

Anion-Functionalized ILs : Novel ILs with functionalized anions have been designed for enhanced catalytic activity. An IL featuring a 1-methylhydantoin (B147300) anion, [P4442][1-MHy], demonstrated a remarkable CO2 capture capacity of 1.58 mol CO2 per mol of IL. acs.org This IL can simultaneously activate both CO2 and 2-aminobenzonitrile through multiple-site cooperative interactions, leading to a 97% yield of quinazoline-2,4(1H,3H)-dione under atmospheric CO2 pressure in a solvent-free and metal-free system. acs.orgacs.org Similarly, a dual-site anion-functionalized IL, [P4442]2[Hy], also activates both reactants and produces the product in 98% yield. rsc.org

Triazolium-Based ILs : ILs with a tetramethylguanidine cation and a triazole anion, such as [HTMG][Triz], have shown exceptional activity at 50 °C and 1 atm of CO2, even with simulated flue gas as the CO2 source. capes.gov.br

Table 1: Performance of Various Ionic Liquid Catalysts in Quinazoline-2,4(1H,3H)-dione Synthesis from CO2

Catalyst Substrate Conditions Yield (%) Key Features Source(s)
[Bmim]Ac 2-Aminobenzonitriles Atmospheric pressure High Acts as dual solvent-catalyst; recyclable. rsc.org
[Bmim][OH] Substituted 2-aminobenzonitriles Not specified High Activates the amino group. nih.govmdpi.com
[P4442][1-MHy] 2-Aminobenzonitrile 353.15 K, 0.1 MPa CO2, 30 h 97 Solvent- and metal-free; simultaneous activation of CO2 and substrate. acs.orgacs.org
[P4442]2[Hy] 2-Aminobenzonitrile 0.1 MPa CO2 98 Solvent-free; simultaneous activation; reaction is spontaneous and exothermic. rsc.org

| [HTMG][Triz] | 2-Aminobenzonitriles | 50 °C, 1 atm CO2 | Excellent | Effective with low CO2 concentrations (simulated flue gas). | capes.gov.br |

To bridge the gap between homogeneous and heterogeneous catalysis, supported catalysts are being developed, combining the high activity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. researchgate.net

Supported Ionic Liquids : A heterogeneous supported IL phase catalyst, 1-hexyl-3-methyl imidazolium hydroxide supported on silica (B1680970) ([Hmim][OH]/SiO2), has been used for the carboxylative coupling of CO2 with 2-aminobenzonitriles. nih.gov This approach requires higher temperatures (120 °C) and pressures (30 bar CO2) compared to some homogeneous IL systems. nih.gov

Mesoporous Smectites : A series of magnesium-containing mesoporous smectites incorporating alkali hydroxides (like NaOH, KOH) have been used to catalyze the reaction between CO2 and aminobenzonitrile. rsc.org The incorporation of alkali atoms enhances the number and strength of basic sites on the catalyst, which increases the product yield. rsc.org The active sites are believed to be alkali hydroxide particles located between the smectite layers. While effective, the sodium-incorporated smectite showed deactivation upon recycling. rsc.org

Green Chemistry Principles in Quinazoline-2,4(1H,3H)-dione Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones, and by extension this compound, has become a model system for applying green chemistry principles.

Key green aspects include:

Atom Economy : The reaction of an aminonitrile with CO2 is an addition reaction, representing a highly atom-economical route to the quinazolinedione core. nih.gov

Use of Renewable Feedstocks : Utilizing waste CO2 as a C1 source is a prime example of converting a problematic greenhouse gas into a value-added chemical. acs.orgrsc.org

Benign Solvents and Catalysts : The use of water as a solvent, which allows the reaction to proceed without any added catalyst, is an exceptionally green method. rsc.org Ionic liquids are also considered green solvents and catalysts due to their low vapor pressure and high recyclability, which minimizes waste. rsc.orgmdpi.com

Metal-Free Catalysis : Avoiding heavy or precious metal catalysts circumvents issues of cost, toxicity, and contamination of the final product. nih.govacs.org

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is synthesized, it can be further modified to create a library of derivatives. Functionalization often targets the nitrogen atoms of the heterocyclic ring.

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are common sites for introducing substituents via alkylation or arylation reactions. This functionalization is a key step in modulating the chemical and biological properties of the molecule. nih.govnih.gov

The standard procedure for N-alkylation involves reacting the quinazolinedione with an alkyl halide (e.g., ethyl chloroacetate (B1199739), benzyl (B1604629) chloride) in the presence of a base and a suitable solvent. uw.edujuniperpublishers.com

Reaction Conditions : A common set of conditions includes using potassium carbonate (K2CO3) as the base in a polar aprotic solvent like dimethylformamide (DMF). nih.govjuniperpublishers.com The reaction can often proceed at room temperature or with gentle heating. nih.govjuniperpublishers.com

Regioselectivity : Studies on the alkylation of quinazolin-4(3H)-ones show that under classical two-phase conditions (solid base, liquid solvent), the reaction regioselectively occurs at the N3 position. juniperpublishers.com However, derivatization at N1 is also readily achievable. For example, N1-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones have been synthesized by reacting the corresponding halide with an intermediate that already possesses the quinazolinedione nucleus. nih.gov It is also possible to achieve dialkylation at both the N1 and N3 positions, for instance, by reacting quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate to yield a di-ester derivative. nih.gov

This straightforward N-alkylation strategy allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of this compound derivatives for further study. uw.eduresearchgate.net

Elaboration of the Fused Benzene Ring

The construction of the this compound scaffold can be approached by building the fused benzene ring onto a pre-existing pyrimidine-2,4-dione (uracil) core. A notable strategy for the analogous benzo[f]quinazoline-1,3(2H,4H)-diones involves a multi-step sequence that combines palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. beilstein-journals.orgresearchgate.net This methodology allows for the systematic construction of the fused aromatic ring system from appropriately functionalized uracil precursors.

The synthesis commences with a 6-halouracil derivative, which first undergoes a Sonogashira–Hagihara cross-coupling reaction with a terminal alkyne. This step introduces an alkynyl substituent at the C6 position of the uracil ring. The resulting 6-alkynyluracil is then subjected to a Suzuki–Miyaura cross-coupling reaction with an arylboronic acid, which installs an aryl group at the C5 position. researchgate.net This sequence yields a 5-aryl-6-alkynyluracil intermediate, which is the direct precursor for the final ring-closing step.

The crucial elaboration of the fused benzene ring is accomplished through a Brønsted acid-mediated cycloisomerization of the 5-aryl-6-alkynyluracil intermediate. beilstein-journals.org The use of a strong acid, such as p-toluenesulfonic acid (p-TsOH·H₂O), in a solvent like toluene (B28343) at elevated temperatures facilitates the intramolecular cyclization to form the desired benzoquinazoline-dione structure. beilstein-journals.orgresearchgate.net This synthetic route is versatile, tolerating a range of functional groups on both the aryl and alkynyl moieties, which ultimately become part of the newly formed benzene ring. beilstein-journals.org The efficiency of the final cyclization step has been optimized, with studies showing that reaction time and the amount of acid catalyst are critical parameters for achieving high yields. beilstein-journals.org For instance, using 20 equivalents of p-TsOH·H₂O in toluene at 100 °C for 4 hours can lead to near-quantitative yields of the cyclized product. beilstein-journals.orgresearchgate.net

Table 1: Scope of Brønsted Acid-Mediated Cycloisomerization for the Synthesis of Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives beilstein-journals.orgThis table is representative of the elaboration strategy for a fused benzene ring.

Selective Functionalization for Structural Diversity

Once the core this compound nucleus is synthesized, its structural diversity can be significantly expanded through selective functionalization at various positions. The nitrogen atoms at positions 1 and 3 and the fused benzene ring are primary targets for modification, allowing for the generation of extensive derivative libraries for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

A predominant strategy for achieving structural diversity is the bis-alkylation of the nitrogen atoms at the N1 and N3 positions. nih.gov The parent quinazoline-2,4(1H,3H)-dione can be readily alkylated using alkylating agents in the presence of a base. nih.govnih.gov For example, treatment with two equivalents of benzyl bromoacetate (B1195939) in anhydrous dimethylformamide (DMF) with potassium carbonate as the base results in the formation of the corresponding N1,N3-bis-substituted esters. nih.gov This approach provides a versatile platform, as the introduced ester functionalities can be further elaborated.

Functionalization can also be introduced on the fused benzene ring. This is often achieved by using a starting material that already contains a substituent, such as a halogen. For instance, starting with 6-bromoquinazoline-2,4(1H,3H)-dione allows for the introduction of a bromine atom onto the scaffold, which can serve as a handle for subsequent cross-coupling reactions. nih.gov

The side chains introduced via N-alkylation offer broad opportunities for further chemical transformations. The ester groups from the initial alkylation can be converted into other functional groups, such as hydrazides, by reacting them with hydrazine. nih.gov These hydrazides can then be condensed with aldehydes or ketones to form arylidene or cycloalkylidene derivatives, respectively. nih.gov Alternatively, the ester side chains can be used to introduce more complex moieties, such as cyclic guanidines like 5-amino-1,2,4-triazole, to explore specific biological targets. nih.gov These multi-step functionalization pathways are crucial for fine-tuning the physicochemical and pharmacological properties of the final compounds. researchgate.netnih.gov

Table 2: Examples of Selective Functionalization Reactions of the Quinazoline-2,4(1H,3H)-dione Core This table illustrates common functionalization pathways applicable to the benzo[g]quinazoline scaffold.

Computational and Theoretical Investigations of Benzo G Quinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For derivatives of the quinazoline-2,4(1H,3H)-dione core, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in understanding their behavior.

Molecular Geometry Optimization and Conformer Stability Analysis

While specific DFT studies on the geometry optimization and conformer stability of Benzo[g]quinazoline-2,4(1H,3H)-dione are not extensively documented in publicly available literature, general principles from related quinazoline-2,4-dione derivatives can be extrapolated. For the parent quinazoline-2,4(1H,3H)-dione, computational studies have explored its tautomeric forms, including the 4-hydroxyquinazolin-2(1H)-one, 2-hydroxyquinazolin-4(1H)-one, 2-hydroxyquinazolin-4(3H)-one, and quinazolin-2,4-diol. These studies, utilizing methods like G3(MP2)//B3LYP, have determined that the quinazoline-2,4(1H,3H)-dione tautomer is the most stable. nih.gov

For substituted quinazoline-2,4-dione derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to investigate the relative stabilities of different isomers, such as E and Z isomers, which are often stabilized by intramolecular hydrogen bonds. nih.gov In a study of a C18H16N2O3 molecule containing the quinazoline-2,4(1H,3H)-dione fragment, the five-membered ring adopted an envelope conformation. researchgate.net The planarity and conformation of the fused ring system in this compound would be a key outcome of such an analysis.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and charge transfer characteristics.

For various quinazoline-2,4-dione derivatives, HOMO-LUMO analyses have been performed. nih.gov In one study on novel derivatives, the HOMO orbitals' energies were found to be similar in the gas phase and in an aqueous medium. nih.gov It was also observed that electron-withdrawing substituents could lead to a significant decrease in the energy gap. nih.gov A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and polarizability.

In a related context, a study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one investigated the energies of its HOMO and LUMO using DFT/B3LYP and DFT/M06-2X methods with a 6-311++G(d,p) basis set. Such calculations for this compound would reveal the distribution of electron density and predict its behavior in chemical reactions.

Reaction Mechanism Elucidation via Transition State Analysis

For instance, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through a palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling sequence, followed by an acid-mediated cycloisomerization. beilstein-journals.orgnih.gov A proposed mechanism for the cyclization step involves a Brønsted acid like p-toluenesulfonic acid (p-TsOH·H₂O). beilstein-journals.org Computational studies involving transition state analysis for such a reaction would elucidate the energy barriers and the intermediates involved in the formation of the final polycyclic structure.

Furthermore, the synthesis of the basic quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and carbon dioxide has been studied, with proposed mechanisms involving base catalysis. researchgate.netscilit.com Theoretical elucidation of these pathways would involve locating the transition states for the key bond-forming steps.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation

Computational methods are frequently employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, have been performed for various quinazoline (B50416) derivatives. For example, in the characterization of newly synthesized quinazolinone derivatives, experimental 1H and 13C NMR data were crucial for structure elucidation. ijpscr.info A study on 4-amino-1H-benzo[g]quinazoline-2-one, a close analog, reported detailed 1H and 13C NMR data. nih.gov

IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can be predicted using DFT calculations. These theoretical spectra are often scaled to better match experimental results. For various quinazoline-2,4(1H,3H)-dione derivatives, the characteristic C=O stretching vibrations are a key feature in their IR spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones included an investigation of their photophysical properties using UV-Vis and fluorescence spectroscopy, revealing how different functional groups impact the absorption and emission spectra. beilstein-journals.org this compound itself has been noted for its strong fluorescence emission properties. nih.gov

Aromaticity Assessment of the this compound System

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. Aromatic rings exhibit negative NICS values, indicating a diamagnetic ring current.

A study on the parent quinazoline-2,4(1H,3H)-dione assessed the aromaticity of its benzene (B151609) and pyrimidine (B1678525) rings by evaluating and analyzing NICS values. researchgate.net For the more extended system of this compound, a NICS analysis would be particularly insightful. It would quantify the aromatic character of each of the fused rings, providing a deeper understanding of the electronic delocalization and stability of the entire molecule. This would involve calculating NICS values at the center of each ring and at points above and below the ring planes.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, typically a protein.

While specific molecular docking studies focusing solely on this compound are not widely reported, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been the subject of numerous such investigations. These derivatives have been explored as inhibitors for a variety of biological targets. For example, they have been designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors for cancer therapy and as inhibitors of bacterial gyrase and DNA topoisomerase IV for their antimicrobial properties. nih.gov

A particularly relevant study demonstrated the use of this compound as a fluorescent analog of thymine (B56734) to probe the formation of duplex and triplex DNA structures. nih.gov This suggests that this compound can interact with nucleic acids, and molecular docking could be employed to model these interactions in detail, predicting binding sites and affinities within DNA or RNA structures. Such studies would be crucial in evaluating its potential in applications targeting nucleic acids.

Structure Activity Relationship Sar Studies of Benzo G Quinazoline 2,4 1h,3h Dione Derivatives

SAR in Specific Biological Contexts

SAR for Enzyme Inhibition Profiles (e.g., PARP, Carbonic Anhydrase)

The versatility of the benzo[g]quinazoline-2,4(1H,3H)-dione core allows for substitutions that can be fine-tuned to achieve potent and selective inhibition of specific enzymes, most notably poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases (CAs).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant body of research has focused on developing this compound derivatives as inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair. These inhibitors often function as anticancer agents, particularly in tumors with deficiencies in other DNA repair pathways.

Novel quinazoline-2,4(1H,3H)-dione derivatives featuring a 3-amino pyrrolidine (B122466) moiety have been synthesized and identified as potent PARP-1/2 inhibitors. rsc.orgresearchgate.netdntb.gov.ua Structure-activity relationship studies have revealed that these compounds can achieve inhibitory concentrations in the nanomolar range, with some exhibiting moderate selectivity for PARP-1 over PARP-2. rsc.orgresearchgate.net For instance, compounds with IC50 values against PARP-1 at the 10⁻⁹ M level and against PARP-2 at the 10⁻⁸ M level have been reported. rsc.orgresearchgate.net

One particularly potent derivative, referred to as Cpd36, which incorporates an N-substituted piperazinone moiety, has demonstrated remarkable enzymatic activity. nih.gov This compound exhibits IC50 values of 0.94 nM and 0.87 nM against PARP-1 and PARP-2, respectively. nih.gov Notably, it also shows potent inhibition of PARP-7 with an IC50 of 0.21 nM, along with high selectivity over other PARP isoforms. nih.gov The co-crystal structure of a related compound complexed with PARP-1 has provided insights into its unique binding mode, which can inform the design of future inhibitors. researchgate.net

The following table summarizes the PARP inhibitory activity of selected this compound derivatives.

CompoundMoietyPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Derivative with 3-amino pyrrolidine 3-amino pyrrolidine~10⁻⁹ M level~10⁻⁸ M level
Cpd36 N-substituted piperazinone0.940.87

Carbonic Anhydrase (CA) Inhibition

Derivatives of 3-hydroxy-1H-quinazoline-2,4-dione have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov A study involving a series of these derivatives with various substituents on the fused benzo ring (such as Cl, NO₂, NH₂, CF₃, ureido, and amido groups) demonstrated that several compounds exhibit nanomolar inhibitory activity against hCA IX and hCA XII. nih.gov Importantly, these derivatives were largely inactive against the cytosolic isoforms hCA I and hCA II, indicating a favorable selectivity profile. nih.gov

The SAR for this class of compounds indicates that the nature of the substituent on the benzo ring significantly influences both the potency and selectivity of inhibition. For instance, certain substitutions can lead to compounds that are significantly active in inducing mortality in cancer cell lines under both normoxic and hypoxic conditions. nih.gov

In a separate study, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII. tandfonline.com This research identified compounds with potent and selective inhibition of the tumor-related hCA IX and hCA XII. tandfonline.com For example, one derivative displayed Ki values of 40.7 nM and 13.0 nM against hCA IX and hCA XII, respectively. tandfonline.com Another compound in this series showed even greater potency with Ki values of 8.0 nM and 10.8 nM against the same isoforms. tandfonline.com

The table below presents the inhibitory constants (Ki) for selected this compound derivatives against various hCA isoforms.

Compound SeriesSubstituenthCA IX Ki (nM)hCA XII Ki (nM)
S-substituted 2-mercaptoquinazolin-4(3H)-one Derivative 140.713.0
S-substituted 2-mercaptoquinazolin-4(3H)-one Derivative 28.010.8

SAR for Nucleic Acid Interaction

The planar aromatic core of the benzo[g]quinazoline (B13665071) scaffold makes it an ideal candidate for intercalation into DNA, a mechanism of action for several anticancer drugs. Furthermore, derivatives have been shown to inhibit topoisomerase II (Topo II), an enzyme that plays a critical role in managing DNA topology during replication and transcription.

A study on novel rsc.orgresearchgate.nettandfonline.comtriazolo[4,3-c]quinazoline derivatives revealed their potential as DNA intercalators and Topo II inhibitors. nih.gov The cytotoxic effects of these compounds were evaluated against various cancer cell lines, and their ability to bind to DNA and inhibit Topo II was assessed. nih.gov The results indicated that these derivatives have a high binding affinity for DNA, with some compounds showing less activity against Topo II. nih.gov

For instance, one of the most potent compounds in this series exhibited a DNA binding affinity with an IC50 value of 10.25 µM, which was more potent than its Topo II inhibitory activity (IC50 of 15.16 µM). nih.gov This suggests that for this particular series, the primary mechanism of action might be DNA intercalation rather than Topo II inhibition. nih.gov The SAR of these compounds showed that specific substitutions on the triazoloquinazoline core were crucial for potent DNA binding. nih.gov

The following table summarizes the DNA binding and Topo II inhibitory activities of selected rsc.orgresearchgate.nettandfonline.comtriazolo[4,3-c]quinazoline derivatives.

CompoundDNA Binding IC50 (µM)Topo II Inhibition IC50 (µM)
Compound 16 10.2515.16
Compound 17 11.0917.66
Compound 18 12.5418.28

Molecular Mechanisms of Action and Pharmacological Targets of Benzo G Quinazoline 2,4 1h,3h Dione Derivatives

Enzyme Inhibition and Modulation

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1 and PARP-2. nih.govrsc.orgresearchgate.net These enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have demonstrated significant inhibitory activity against both PARP-1 and PARP-2, with IC50 values in the nanomolar range. rsc.orgresearchgate.net For instance, certain compounds in a synthesized series exhibited IC50 values against PARP-1 at the 10⁻⁹ M level and against PARP-2 at the 10⁻⁸ M level. rsc.orgresearchgate.net

Further structural modifications, such as the incorporation of an N-substituted piperazinone moiety, have yielded highly potent PARP-1/2 inhibitors. nih.gov One such derivative, Cpd36, displayed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov The co-crystal structure of some of these inhibitors complexed with PARP-1 has revealed unique binding modes, providing a structural basis for their potent inhibitory activity. rsc.org

CompoundTargetIC50 (nM)Reference
Quinazoline-2,4(1H,3H)-dione derivative (Cpd36)PARP-10.94 nih.gov
Quinazoline-2,4(1H,3H)-dione derivative (Cpd36)PARP-20.87 nih.gov
Quinazoline-2,4(1H,3H)-dione derivative (Compound 11)PARP-1~10 rsc.orgresearchgate.net
Quinazoline-2,4(1H,3H)-dione derivative (Compound 11)PARP-2~100 rsc.orgresearchgate.net

Quinazoline-based compounds have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.combohrium.comnih.govtandfonline.comdocumentsdelivered.comnih.gov Of particular interest is the selective inhibition of tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment. tandfonline.combohrium.comnih.gov

Derivatives of 4-anilinoquinazoline (B1210976) bearing a benzenesulfonamide (B165840) moiety have been designed and synthesized as potent inhibitors of several hCA isoforms. tandfonline.com Some of these compounds have shown single-digit nanomolar activity against hCA II and significant inhibition of hCA I, IX, and XII. tandfonline.com For example, compound 4a from one study was a highly potent hCA II inhibitor with a Ki of 2.4 nM. tandfonline.com Another series of quinazoline-linked benzenesulfonamides demonstrated potent and selective inhibition of hCA IX and hCA XII, with some compounds exhibiting Ki values in the low nanomolar range against these cancer-related isoforms. tandfonline.comnih.gov

Compound SeriesTarget IsoformInhibition Constant (Ki) Range (nM)Reference
4-Anilinoquinazoline-based benzenesulfonamideshCA I60.9 - 89.4 tandfonline.com
4-Anilinoquinazoline-based benzenesulfonamideshCA II2.4 - 8.7 tandfonline.com
Quinazoline-linked ethylbenzenesulfonamideshCA IX8.0 - 40.7 tandfonline.com
Quinazoline-linked ethylbenzenesulfonamideshCA XII10.8 - 13.0 tandfonline.com
Schiff's bases based on quinazoline-linked benzenesulfonamidehCA IX10.5 - 99.6 nih.gov
Schiff's bases based on quinazoline-linked benzenesulfonamidehCA XII5.4 - 25.5 nih.gov

The quinazoline (B50416) scaffold is a well-established framework for the development of receptor tyrosine kinase (RTK) inhibitors. mdpi.comnih.govscielo.brmdpi.com Specifically, derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govrsc.org Dual inhibition of c-Met and VEGFR-2 is a promising strategy to overcome therapeutic resistance, and 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have shown potent dual inhibitory activity in the nanomolar range. nih.gov For instance, compounds 4b and 4e from a recent study demonstrated significant inhibition of both c-Met and VEGFR-2, with IC50 values ranging from 0.052 to 0.084 µM. nih.gov

Furthermore, benzo[g]quinazoline (B13665071) derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are also members of the RTK family. nih.gov

Compound SeriesTargetIC50 Range (µM)Reference
3-Substituted quinazoline-2,4(1H,3H)-dione derivativesc-Met0.063 - 0.084 nih.gov
3-Substituted quinazoline-2,4(1H,3H)-dione derivativesVEGFR-20.052 - 0.084 nih.gov
Benzo[g]quinazoline derivativesEGFR0.009 - 0.026 nih.gov
Benzo[g]quinazoline derivativesHER20.021 - 0.069 nih.gov

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer development and progression. nih.govsci-hub.se Inhibition of Hsp90 represents a promising therapeutic strategy. Benzothiazoloquinazolinequinones, which are structurally related to the benzo[g]quinazoline core, have been shown to inhibit Hsp90. nih.govresearchgate.net In the presence of ascorbate, these compounds can induce oxidative cleavage of Hsp90. nih.gov Quinazoline-4-one based compounds have also been identified as Hsp90 inhibitors through virtual screening, with one such compound showing an IC50 of 20 µM in an ATPase assay. sci-hub.se

Compound SeriesTargetReported ActivityReference
BenzothiazoloquinazolinequinonesHsp90Induces oxidative cleavage nih.gov
Quinazoline-4-one based compoundHsp90IC50 = 20 µM (ATPase assay) sci-hub.se

Gaucher disease, a lysosomal storage disorder, is caused by a deficiency in the enzyme glucocerebrosidase (GC). acs.orgnih.gov Small molecule chaperones that can stabilize the mutant enzyme and facilitate its proper folding and trafficking are a promising therapeutic approach. acs.org A series of glucocerebrosidase inhibitors with a quinazoline core have been discovered and evaluated. acs.orgnih.govacs.orgnih.gov These compounds have been shown to improve the translocation of GC to the lysosome in patient-derived cells. acs.orgnih.gov Rational design and structure-activity relationship (SAR) studies of this class of compounds have led to the development of new quinazoline derivatives with single-digit nanomolar potency against wild-type GC. nih.gov

Compound SeriesTargetReported ActivityReference
Quinazoline GCase inhibitorsGCaseSingle-digit nanomolar IC50 nih.gov
Quinazoline analoguesGCaseImprove translocation to lysosome acs.orgnih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of purines and pyrimidines. researchgate.net As such, it is a well-established target for anticancer drugs. nih.gov Quinazoline analogues of folic acid have been investigated as inhibitors of DHFR. elsevierpure.com These compounds fall into two main classes: 2,4-diamino and 2-amino-4-hydroxy derivatives. elsevierpure.com The 2,4-diamino quinazoline analogues have been found to be effective inhibitors of both cell growth and DHFR activity. elsevierpure.com For instance, certain 2,6-disubstituted-quinazoline-4-one analogues have shown potent DHFR inhibition with IC50 values of 0.5 and 0.6 µM. nih.gov Molecular docking studies have provided insights into the binding interactions of these quinazolinone derivatives within the active site of human DHFR. researchgate.net

Compound SeriesTargetIC50 Range (µM)Reference
2,6-Disubstituted-quinazoline-4-one analoguesDHFR0.5 - 0.6 nih.gov

Glycosidase Inhibition (Alpha-Amylase, Alpha-Glucosidase)

While the broader class of quinazolinone derivatives has shown potential as inhibitors of α-glucosidase, specific studies detailing the inhibitory activity of Benzo[g]quinazoline-2,4(1H,3H)-dione against α-amylase or α-glucosidase are not prevalent in the reviewed literature. Research has focused on other quinazolinone scaffolds. For instance, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for α-glucosidase inhibition. researchgate.net In this study, the most potent compound demonstrated a competitive inhibition mechanism with an IC50 value significantly lower than the standard, acarbose. researchgate.net Similarly, other studies on quinoline-based derivatives have identified potent competitive inhibitors of α-glucosidase. nih.gov These findings suggest that the general quinazoline framework is a promising starting point for designing glycosidase inhibitors, though the specific contribution or potential of the benzo[g] fused ring system remains an area for further exploration.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a fluoroquinolone-like inhibitor of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for bacterial DNA replication, repair, and decatenation, making them validated targets for antibacterial agents. nih.gov By inhibiting the ATPase function of the gyrase B subunit (GyrB) or the similar ParE subunit of topoisomerase IV, these compounds disrupt the energy-dependent process of DNA supercoiling and chromosome segregation. nih.govnih.gov

The mechanism of action involves converting the topoisomerase into a toxic adduct on the DNA, which leads to double-stranded DNA breaks and triggers the SOS pathway for DNA repair, ultimately resulting in bacterial cell death. researchgate.net The development of quinazoline-dione derivatives as dual inhibitors of both DNA gyrase and topoisomerase IV is a strategic approach to combat the emergence of bacterial resistance. nih.gov Research into this area includes the synthesis of novel derivatives and their evaluation against various Gram-positive and Gram-negative bacterial strains. nih.gov For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as a new class of GyrB inhibitors. nih.gov

Receptor Binding and Ligand Interactions

The quinazoline-2,4(1H,3H)-dione core structure serves as a versatile scaffold for designing ligands that interact with various physiological receptors. Derivatives have been developed as antagonists for ionotropic glutamate (B1630785) receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. nih.govresearchgate.net The binding affinity and selectivity can be tuned by substitutions on the benzofused ring. For example, the introduction of chlorine atoms can yield selective antagonists for the Gly/NMDA receptor, whereas incorporating a 6-(1,2,4-triazol-4-yl) group can shift the selectivity toward the AMPA receptor. nih.gov

Furthermore, the scaffold has been utilized to create modulators for the GABA-A receptor and dual inhibitors for receptor tyrosine kinases like c-Met and VEGFR-2, which are implicated in cancer progression. nih.govmdpi.com These interactions highlight the chemical tractability of the quinazoline-dione framework in developing targeted therapeutic agents.

Interactive Data Table: Receptor Binding Activity of Quinazoline-2,4-dione Derivatives

Compound ClassTarget ReceptorObserved Effect
3-hydroxy-quinazoline-2,4-dione derivativesGly/NMDA, AMPAAntagonism nih.gov
3-substituted quinazoline-2,4(1H,3H)-dione derivativesc-Met, VEGFR-2Dual Inhibition nih.gov
Pyrazolo[1,5-a]quinazoline derivativesGABA-AModulation mdpi.com

Interactions with Nucleic Acids

One of the most distinct areas of research for this compound is its application as a molecular tool to study the structure and dynamics of nucleic acids. Its unique photophysical properties and structural similarity to natural nucleobases allow it to function as a sensitive probe.

Substitution for Nucleobases (e.g., Thymine (B56734), Cytosine) in Nucleic Acid Complexes

Furthermore, a closely related derivative, 4-amino-1H-benzo[g]quinazoline-2-one , has been synthesized as a fluorescent analog of cytosine. This compound can be incorporated into oligonucleotides to act as a stand-in for cytosine, enabling specific investigations of nucleic acid complexes.

Probing Duplex and Triplex Formation through Fluorescence Emission

A key feature of Benzo[g]quinazoline-2,4-(1H,3H)-dione is its strong fluorescence emission, a property not present in natural nucleobases. This intrinsic fluorescence makes it a powerful tool for monitoring nucleic acid interactions. When an oligonucleotide containing this thymine analog is annealed to a complementary single strand to form a duplex, there is no significant change in its fluorescence.

However, a dramatic change is observed upon the formation of a triple-helical structure. When an oligonucleotide containing the benzo[g]quinazoline-dione analog in the third strand binds to a target DNA duplex, its fluorescence intensity is significantly reduced, and the emission maximum shifts to shorter wavelengths. This distinct optical signal provides a direct and selective method for detecting and probing the formation of triplex DNA.

Detection of Protonation States in Triplex Structures

The cytosine analog, 4-amino-1H-benzo[g]quinazoline-2-one , serves as a pH-sensitive fluorescent probe. The formation of canonical C-G*C+ triplets in DNA triplexes requires the protonation of the cytosine base in the third strand, a process that is typically pH-dependent. The fluorescence of the cytosine analog is highly sensitive to its protonation state.

At a neutral pH of 7.1, the 2′-O-Me ribonucleoside of this analog has an emission maximum at 456 nm. As the pH is lowered to 2.1, this maximum shifts to 492 nm. When this probe is incorporated into a triplex-forming oligonucleotide, the formation of the complex leads to a substantial quenching of its fluorescence (around 88%). Critically, the protonation of the N-3 position of the quinazoline ring within the triplex structure causes a discernible shift in the emission maximum from 485 nm to 465 nm. This property allows for the unambiguous detection of the protonation state of specific triplets within the triple helix, providing insights into the requirements for triplex stability.

Interactive Data Table: Fluorescence Properties of Benzo[g]quinazoline Nucleoside Analogs

Compound/ConditionExcitation Maxima (nm)Emission Maximum (nm)Key Finding
4-amino-1H-benzo[g]quinazoline-2-one (pH 7.1)250, 300, 320, 370456Baseline fluorescence
4-amino-1H-benzo[g]quinazoline-2-one (pH 2.1)Not specified492pH-dependent emission shift
Analog in Triplex (unprotonated)Not specified485Emission in complex
Analog in Triplex (N-3 protonated)Not specified465Shift indicates protonation
Benzo[g]quinazoline-dione in TriplexNot specifiedShift to shorter wavelengthsFluorescence is quenched and shifted upon triplex formation

Modulation of Cellular and Biochemical Pathways (General Mechanisms)

The therapeutic potential of compounds derived from the this compound scaffold is rooted in their ability to interact with and modulate various cellular and biochemical pathways. Research into this specific heterocyclic system and its broader chemical family, quinazoline-2,4(1H,3H)-diones, has revealed several key molecular mechanisms of action. These mechanisms primarily involve the inhibition of critical enzymes that play significant roles in disease pathogenesis, ranging from metabolic disorders to cancer.

Inhibition of α-Glucosidase

A significant and well-documented mechanism of action for derivatives of this compound is the inhibition of α-glucosidase. tandfonline.comnih.gov This enzyme, located in the brush border of the small intestine, is crucial for carbohydrate digestion. It catalyzes the final step in the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. tandfonline.com By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This makes α-glucosidase inhibitors a vital therapeutic strategy for managing type 2 diabetes mellitus. tandfonline.com

A study focused on a series of synthesized 3-benzyl(phenethyl)-2-thioxobenzo[g]quinazolin-4(3H)-ones demonstrated their potent inhibitory activity against Baker's yeast α-glucosidase. tandfonline.comnih.gov Several of these derivatives exhibited significantly higher potency than the standard clinical drug, acarbose. tandfonline.comnih.gov The research highlighted key structure-activity relationships, noting that the presence and position of substituents on the benzyl (B1604629) or phenethyl moieties at the N-3 position, as well as modifications at the 2-thio position, were critical for inhibitory activity. tandfonline.com

Molecular docking studies further elucidated the binding interactions within the active site of the α-glucosidase enzyme, providing a rationale for the observed inhibitory potencies. tandfonline.comnih.gov The most active compounds were found to establish strong interactions with the amino acid residues in the enzyme's binding pocket. tandfonline.com

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

Compound NumberStructure / NameIC₅₀ (µM) tandfonline.comnih.gov
Acarbose Standard Drug143.54
2 3-Phenethyl-2-thioxo-2,3-dihydro-1H-benzo[g]quinazolin-4-one69.20
4 2-((4-Fluorobenzyl)thio)-3-phenethyl-1H-benzo[g]quinazolin-4-one59.60
8 3-Benzyl-2-((4-methylbenzyl)thio)-1H-benzo[g]quinazolin-4-one49.40
12 2-((4-Chlorobenzyl)thio)-3-phenethyl-1H-benzo[g]quinazolin-4-one50.20
20 3-Benzyl-2-(phenethylthio)-1H-benzo[g]quinazolin-4-one83.20

Potential Inhibition of Poly(ADP-ribose)polymerase (PARP)

While not yet specifically confirmed for the Benzo[g]quinazoline isomer, a prominent mechanism of action for the broader family of quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of Poly(ADP-ribose)polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. rsc.orgnih.gov These enzymes are central to the DNA damage response, signaling and recruiting other proteins to repair DNA breaks. rsc.org In the context of cancer therapy, inhibiting PARP in tumors with existing DNA repair defects (such as those with BRCA1/2 mutations) can lead to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone does not.

Numerous studies have designed and synthesized novel quinazoline-2,4(1H,3H)-dione derivatives that act as potent PARP-1/2 inhibitors. rsc.orgnih.gov These compounds have demonstrated strong cytotoxic effects in cancer cell lines and have been shown to potentiate the effects of DNA-damaging chemotherapeutic agents. rsc.org For instance, certain derivatives bearing a 3-amino pyrrolidine moiety have shown IC₅₀ values against PARP-1 at the nanomolar level. rsc.org Another study identified a derivative, compound 11a , as a highly potent and selective PARP-2 inhibitor. nih.gov

The binding mode of these inhibitors typically mimics that of the natural substrate (NAD+), occupying the nicotinamide-binding domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains, thereby disrupting the DNA repair process. rsc.org Further investigation is required to determine if this mechanism extends to derivatives of the this compound scaffold.

Table 2: PARP Inhibitory Activity of General Quinazoline-2,4(1H,3H)-dione Derivatives

Compound NumberTargetIC₅₀ (nM)Selectivity (PARP-1/PARP-2) nih.gov
11a PARP-146740.6
11a PARP-211.540.6
10 PARP-1< 3120 (µM value) rsc.orgModerately selective for PARP-1 over PARP-2
11 PARP-13020 (µM value) rsc.orgModerately selective for PARP-1 over PARP-2

Potential Modulation of Protein Kinases

Another area of investigation for the wider quinazolinone family involves the inhibition of various protein kinases, which are key regulators of cell signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Specifically, derivatives of the related quinazolin-4(3H)-one core have been identified as potent inhibitors of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov

These compounds often act as ATP-competitive inhibitors, binding to the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction and inhibiting cancer cell proliferation. nih.gov Some derivatives have also been found to affect tubulin polymerization, a different but equally critical process for cell division, by interacting with the colchicine (B1669291) binding site and inducing G2/M cell cycle arrest. rsc.org The applicability of these kinase-inhibiting and anti-mitotic mechanisms to the this compound series remains an area for future research.

Applications of Benzo G Quinazoline 2,4 1h,3h Dione in Chemical Biology and Drug Discovery Research

Benzo[g]quinazoline-2,4(1H,3H)-dione as a Privileged Scaffold for Drug Development

The this compound nucleus is considered a "privileged scaffold" in drug discovery. researchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. researchgate.net The rigid, planar structure of the benzoquinazoline core, combined with its hydrogen bonding capabilities and potential for diverse substitutions at various positions, allows for the creation of libraries of compounds with distinct pharmacological profiles. nih.gov

The quinazoline (B50416) scaffold is present in several FDA-approved drugs, highlighting its clinical significance. nih.gov Modifications around the quinazoline nucleus have led to the development of drugs for various therapeutic areas, including anticancer agents like gefitinib (B1684475) and erlotinib, the antifungal albaconazole, and the antihypertensive prazosin. researchgate.net The stability and synthetic accessibility of the quinazoline-2,4(1H,3H)-dione core further enhance its appeal as a starting point for the development of new therapeutic agents. nih.gov Researchers have successfully synthesized numerous derivatives by introducing different functional groups at the N-1, N-3, and other positions of the benzo[g]quinazoline (B13665071) ring system, leading to compounds with tailored biological activities. nih.govnih.gov

Rational Design and Synthesis of Bioactive Lead Compounds

The development of bioactive compounds based on the this compound scaffold often employs rational design strategies. These approaches leverage an understanding of the target's three-dimensional structure and the mechanism of action to design molecules with high affinity and selectivity. For instance, quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

The synthesis of the core this compound structure can be achieved through methods such as the reaction of anthranilic acid with potassium cyanate (B1221674) to form o-ureidobenzoic acid, followed by cyclization. mdpi.com From this core, a multitude of derivatives can be generated. For example, a series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized to be evaluated as dual EGFR/HER2 inhibitors. researchgate.net Another study involved the synthesis of 1,3-bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione and its bromo-substituted analog to investigate their anti-inflammatory properties. nih.gov These examples underscore the systematic approach of modifying the core structure to achieve desired biological activities.

Strategies for Lead Optimization and Analogue Development

Once a lead compound with promising biological activity is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and evaluation of a series of analogues to establish a structure-activity relationship (SAR).

For quinazoline derivatives, SAR studies have revealed that substitutions at positions 2, 3, 6, and 7 of the quinazoline ring are crucial for their biological activity. nih.govmdpi.com For instance, in the development of EGFR inhibitors, the introduction of a fluorine substituent at the C-2 position of a benzamide (B126) moiety attached to the quinazoline core was found to be vital for inhibitory activity. mdpi.com Similarly, the length of a linker between the quinazoline core and another functional group, such as a triazole moiety, can significantly impact the inhibitory activity towards target enzymes. mdpi.com

In the context of antibacterial agents, the evaluation of 77 variants of a 4(3H)-quinazolinone scaffold helped in understanding the structural requirements for activity against Staphylococcus aureus. acs.org This systematic analogue development led to the discovery of a compound with potent activity against methicillin-resistant S. aureus (MRSA) strains, good oral bioavailability, and efficacy in a mouse infection model. acs.org These studies exemplify how methodical modifications of a lead compound, guided by SAR, can result in the development of drug candidates with improved therapeutic potential.

Targeting Specific Disease Areas in Pre-clinical Research

The versatility of the this compound scaffold has enabled its application in various disease areas during pre-clinical research.

In oncology, derivatives of the benzo[g]quinazoline scaffold have been extensively investigated as anticancer agents. nih.govresearchgate.net They have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways. researchgate.netnih.gov

A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their cytotoxic activity against the A549 lung cancer cell line, with several compounds showing excellent EGFR inhibitory activity. researchgate.net Another study reported the synthesis of 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives that exhibited good cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov One of the compounds from this series also showed potent inhibition of topoisomerase IIβ and induced apoptosis. nih.gov Furthermore, a pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold has been used to develop a novel PET probe for imaging tumors that overexpress PARP. nih.gov

CompoundTarget/Cell LineActivity
2-(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamide (B32628) derivatives (e.g., compounds 6, 8, 10, 16)EGFR/A549 lung cancer cellsExcellent EGFR inhibitory activity. researchgate.net
2,4-Disubstituted benzo[g]quinoxaline derivative (compound 3)MCF-7 breast cancer cells/Topoisomerase IIβGood cytotoxic activity and potent Topo IIβ inhibition. nih.gov
[68Ga]Ga-SMIC-2001 (A pyridine-containing quinazoline-2,4(1H,3H)-dione based PET probe)PARP-1/U87MG xenograft modelsHigh affinity for PARP-1 (48.13 nM) and high tumor-to-background contrast in imaging. nih.gov
Quinazoline derivatives (compounds 21-23)HeLa and MDA-MB231 cancer cellsMore potent than gefitinib with IC50 values ranging from 1.85 to 2.81 μM. nih.gov

The this compound scaffold has also been a fruitful source of compounds with antimicrobial properties. nih.govbiomedpharmajournal.org Derivatives have been designed and synthesized to target various microbial pathogens, including bacteria and fungi. biomedpharmajournal.orgnih.gov

In one study, novel quinazoline-2,4(1H,3H)-dione derivatives were designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Some of these compounds showed moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative with triazole moieties at the N-1 and N-3 positions of the quinazoline-2,4-dione backbone demonstrated specific activity against Escherichia coli with an MIC value of 65 mg/mL, which was equipotent to reference drugs. nih.gov Another study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed that many of the tested compounds possessed strong antibacterial and antifungal activity. nih.gov

Compound TypeMicroorganismActivity
Quinazoline-2,4(1H,3H)-dione derivative with triazole moieties (compound 13)Escherichia coliInhibition zone of 15 mm and MIC of 65 mg/mL. nih.gov
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives (compounds 8 and 23)Gram-positive bacteriaMost active among the tested compounds. nih.gov
Various 2-thioxo-benzo[g]quinazolin-4(3H)-one derivativesGram-negative bacteria (especially Escherichia coli)Significant antibacterial activity. nih.gov
Quinazolinone derivative (Compound A-2)E. coli and C. albicansExcellent activity against E. coli and very good activity against C. albicans. biomedpharmajournal.org
Quinazolinone derivative (Compound A-3)A. niger and P. aeruginosaExcellent activity against A. niger and very good activity against P. aeruginosa. biomedpharmajournal.org

Derivatives of this compound have also shown promise as anti-inflammatory agents. nih.govbiomedpharmajournal.org Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.

A study focused on guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione found that compounds with a cyclic guanidine analogue, 5-amino-1,2,4-triazole, effectively inhibited LPS-induced nitric oxide (NO) synthesis. nih.gov One of the compounds, 1,3-bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione (compound 4a), was identified as the most active inhibitor of IL-6 secretion with an IC50 of 51.75 μM. nih.gov These findings suggest that the quinazoline-2,4(1H,3H)-dione scaffold can be a valuable template for developing new anti-inflammatory drugs. nih.govresearchgate.net

CompoundTarget/AssayActivity (IC50)
1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione (4a)LPS-induced IL-6 secretion51.75 μM. nih.gov
Guanidine derivatives of quinazoline-2,4(1H,3H)-dione (compounds 4a and 4b)LPS-induced NO synthesisEffective inhibition at high micromolar concentrations. nih.gov

Neurological Research (Anticonvulsant, Antidepressant)

The quinazoline scaffold, a core component of this compound, is a prominent structure in medicinal chemistry, recognized for its diverse pharmacological activities, including significant effects on the central nervous system (CNS). nih.govmdpi.com Derivatives of quinazolinone, a closely related structural class, have been extensively investigated for their potential as anticonvulsant and antidepressant agents. nih.govnih.govnih.gov

Research into quinazolinone derivatives has identified them as a promising class of heterocyclic compounds with notable anticonvulsant and CNS depressant activities. mdpi.com The historical context for this line of inquiry is often traced back to the discovery of methaqualone, a quinazolinone derivative that was used as a sedative-hypnotic. nih.gov This has spurred ongoing research to develop new anticonvulsant drugs with improved properties. nih.gov Many quinazoline derivatives have been reported as anticonvulsants, although clinical approval has been hampered by issues such as neurotoxicity. mdpi.com

The anticonvulsant activity of these compounds is frequently evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. researchgate.net Some synthesized quinazolinone derivatives have demonstrated noteworthy anticonvulsant effects in the MES test, with activity comparable to the standard drug phenytoin. researchgate.net The mechanism of action for the anticonvulsant effects of some quinazoline-related compounds is thought to involve the modulation of GABA-A receptors, acting as positive allosteric modulators. mdpi.com This interaction was suggested by studies where the anticonvulsant effect was antagonized by flumazenil, a known GABA-A receptor antagonist. mdpi.com

In the realm of antidepressant research, various quinazolinone derivatives have also shown potential. mdpi.com Preclinical evaluation, often utilizing the forced swimming test and tail suspension test in mice, has been employed to assess antidepressant-like activity. nih.govoaji.net Certain novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones significantly reduced immobility time in the forced swimming test. nih.gov The most active of these compounds demonstrated an effect comparable to the standard antidepressant fluoxetine. nih.gov Mechanistic studies on some of these derivatives suggest that their antidepressant effects may be mediated through the regulation of monoamine neurotransmitters, as evidenced by increased levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brain. nih.gov The combination of a quinazoline core with other heterocyclic moieties, such as triazoles, has also been explored, yielding compounds with significant antidepressant activity. oaji.netijpca.org

Table 1: Summary of Neurological Research Findings for Quinazoline Derivatives

Research AreaModel/TestKey FindingsPotential Mechanism of ActionReference(s)
Anticonvulsant Maximal Electroshock (MES) TestSome derivatives showed noteworthy activity, comparable to phenytoin.Not specified in detail, but related to the quinazolinone scaffold. researchgate.net
Pentylenetetrazole (PTZ)-induced SeizuresA series of derivatives showed potential anticonvulsant activity.Positive allosteric modulation of the GABA-A receptor. mdpi.com
6 Hz Partial Seizure ModelA synthesized quinazolinone derivative emerged as a highly active agent.Potential increase in brain GABA levels or neuroprotective action.
Antidepressant Forced Swimming TestCertain derivatives significantly reduced immobility time.Regulation of brain monoamine neurotransmitters (NE and 5-HT). nih.gov
Forced Swimming TestTwo synthesized compounds (S1 and S2) reduced immobilization time.Not fully elucidated, but correlated with analgesic effects. mdpi.com
Porsolt Forced Swimming TestTriazole-substituted quinazoline derivatives showed prominent activity.Not specified, but the combination of quinazoline and triazole moieties was effective. oaji.net

Other Research Areas (e.g., Antimalarial, Antidiabetic, Antioxidant)

Beyond neurological applications, the benzo[g]quinazoline scaffold and its derivatives have been the subject of research across a spectrum of other therapeutic areas, demonstrating their versatility as a privileged structure in drug discovery. mdpi.com

Antimalarial Research

The quinazolinone moiety, a key feature of this compound, is found in the natural product febrifugine, which has known antimalarial properties. nih.gov This has led to the investigation of various quinazolinone derivatives as potential antimalarial agents. nih.gov Synthetic analogues have been tested for in vivo activity against Plasmodium berghei in mice. nih.gov While direct studies on this compound are not extensively reported in the searched literature, research on structurally related compounds provides a basis for potential activity. For instance, studies on 2,4-diamino-6-substituted amino sulfonyl quinazoline derivatives have been conducted to evaluate their antimalarial activities. fao.org Furthermore, benzo[b]quinolizinium derivatives, which share a fused heterocyclic system, have demonstrated potent antimalarial activity against P. falciparum in cell culture. nih.gov

Antidiabetic Research

Quinazolinone derivatives have emerged as a significant area of interest in the search for new antihyperglycemic agents. ekb.eg Various derivatives have been synthesized and evaluated for their ability to manage diabetes mellitus through different mechanisms. ekb.eg Research has shown that some 2,3-dihydroquinazolin-4(1H)-ones possess the ability to reduce blood sugar levels and exhibit α-glucosidase inhibitory activity. nih.gov The α-glucosidase enzyme is a key target in the management of type 2 diabetes, and its inhibition can help control postprandial hyperglycemia. nih.gov Extensive research on benzo[g]quinazoline derivatives has indicated their potential as antidiabetic agents. mdpi.com

Antioxidant Research

The antioxidant potential of quinazoline derivatives has been another active area of investigation. mdpi.comnih.gov Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidant compounds a priority. scienceopen.com A series of 2-phenoxy-benzo[g]triazoloquinazolines were evaluated for their antioxidant activity using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging method. scienceopen.comnih.gov The results indicated that these compounds have the capacity to scavenge free radicals, with some showing high activity. scienceopen.comnih.gov The structure-activity relationship studies suggest that specific substitutions on the benzo[g]quinazoline framework can significantly influence the antioxidant potential. nih.gov Furthermore, research has indicated that the antioxidant properties of some quinazolinone derivatives are linked to the presence and position of hydroxyl groups on the phenyl ring at the 2-position. nih.gov

Table 2: Summary of Other Research Findings for Benzo[g]quinazoline and Related Derivatives

Research AreaCompound Class/DerivativeKey FindingsReference(s)
Antimalarial 4-Quinazolinone derivativesSome analogues showed in vivo activity against Plasmodium berghei. nih.gov
Benzo[b]quinolizinium derivativesSeveral derivatives were highly effective against P. falciparum. nih.gov
Antidiabetic 2,3-Dihydroquinazolin-4(1H)-onesSome derivatives reduced blood sugar and showed α-glucosidase inhibitory activity. nih.gov
Benzo[g]quinazoline derivativesHave been identified as having potential antidiabetic effects. mdpi.com
Antioxidant 2-Phenoxy-benzo[g]triazoloquinazolinesExhibited good antioxidant activity and capacity to scavenge free radicals. scienceopen.comnih.gov
2-Substituted quinazolin-4(3H)-onesDihydroxy-substituted derivatives showed the most potent radical scavenging activity. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity

While established routes to the benzo[g]quinazoline-2,4(1H,3H)-dione core exist, future research is focused on developing more efficient, versatile, and environmentally benign synthetic strategies. Current methods often involve multi-step sequences which can limit the rapid generation of diverse analogues. nih.gov Emerging innovations are likely to draw from broader advances in quinazoline (B50416) synthesis.

Key areas for innovation include:

Palladium-Catalyzed Cross-Coupling Reactions: Methodologies like Sonogashira and Suzuki-Miyaura cross-coupling reactions, which have been successfully used for constructing related benzo[f]quinazoline (B14752245) isomers, could be adapted. nih.govbeilstein-journals.org These methods allow for the modular and efficient introduction of various substituents, enabling the creation of extensive compound libraries for screening.

C-H Activation: Direct C-H activation/functionalization represents a state-of-the-art approach to streamline synthesis by avoiding the pre-functionalization of starting materials. Applying this to the benzo[g]quinazoline (B13665071) core could significantly shorten synthetic routes and provide access to previously inaccessible derivatives.

Green Chemistry Approaches: The use of eco-friendly catalysts and solvents is a growing trend. researchgate.net For instance, methods using CO2 as a C1 source with mesoporous smectite catalysts have been developed for the simpler quinazoline-2,4(1H,3H)-dione and could be explored for the benzo[g] analogue. rsc.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processing. Implementing flow chemistry for key synthetic steps could enhance the accessibility of the benzo[g]quinazoline scaffold for large-scale production.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the this compound scaffold is a promising future direction. These techniques allow for the prediction of molecular properties and biological activities, guiding synthetic efforts toward compounds with higher probabilities of success.

Molecular Docking and Simulation: As has been demonstrated for other quinazoline derivatives targeting enzymes like EGFR, VEGFR-2, and Topoisomerase II, molecular docking can be used to predict the binding modes of benzo[g]quinazoline analogues within the active sites of biological targets. nih.govplos.orgnih.gov Molecular dynamics (MD) simulations can further elucidate the stability of ligand-receptor complexes and provide insights into the energetic contributions of specific interactions. plos.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of new derivatives. Such calculations have been used to assess the relative energetic stabilities of tautomers of the parent quinazoline-2,4(1H,3H)-dione. researchgate.net This understanding is crucial for designing molecules with specific electronic or photophysical properties, particularly for applications like chemical probes.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, QSAR studies can guide the rational design of more potent and selective compounds. This approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Exploration of Novel Biological Targets and Therapeutic Applications

The broader class of quinazoline-2,4(1H,3H)-diones exhibits a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net This suggests that the this compound core, with its extended aromatic system, could interact with a variety of biological targets, opening up new therapeutic avenues.

Kinase Inhibition: Many quinazoline-based molecules are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets such as EGFR, VEGFR-2, and PARP are of high interest. nih.govrsc.org Novel benzo[g]quinazoline derivatives could be designed as selective inhibitors of these or other kinases implicated in disease.

DNA Intercalation and Targeting: The planar, polycyclic nature of this compound makes it an ideal candidate for a DNA intercalator. plos.org Its structural similarity to nucleobases has already been exploited. nih.gov This opens possibilities for developing anticancer agents that disrupt DNA replication and transcription or for designing sequence-specific DNA-binding agents.

Antimicrobial Agents: Derivatives of the simpler quinazoline-2,4(1H,3H)-dione have shown potential as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov The benzo[g]quinazoline scaffold could be explored to develop new classes of antibiotics to combat drug-resistant bacterial strains.

Modulators of GABAA Receptors: Certain fused quinazoline systems, such as pyrazolo[1,5-a]quinazolines, have been identified as modulators of GABAA receptors, suggesting a potential role in neuroscience. mdpi.com This indicates that the rigid benzo[g]quinazoline framework could be a valuable starting point for developing novel central nervous system agents.

Development of this compound as Chemical Probes for Biological Systems

The intrinsic spectroscopic properties of the benzo[g]quinazoline ring system make it an attractive scaffold for the development of chemical probes to study biological processes. These tools can provide valuable insights into molecular interactions, enzyme activity, and cellular events.

A key example is the use of this compound itself as a fluorescent analogue of the nucleobase thymine (B56734). nih.gov Researchers have incorporated this molecule into oligonucleotides to probe the structure and stability of DNA triple helices. nih.gov The fluorescence of the probe is sensitive to its environment, providing a direct readout of complex formation. nih.gov

Future research in this area could include:

Development of pH-Sensitive Probes: The related 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analogue of cytosine, has been shown to be a pH-sensitive probe, useful for detecting the protonation state of triplets in triple-stranded DNA structures. nih.gov

Probes for Kinase Activity: By functionalizing the benzo[g]quinazoline scaffold with moieties that bind to the active site of a specific kinase, it may be possible to create fluorescent probes that report on enzyme conformation or inhibitor binding.

PET Imaging Agents: While not specific to the benzo[g] isomer, other quinazoline-2,4(1H,3H)-dione derivatives have been successfully developed into Positron Emission Tomography (PET) probes for imaging PARP expression in tumors. nih.gov This demonstrates the potential of the core scaffold in developing non-invasive diagnostic tools, a strategy that could be extended to benzo[g]quinazoline derivatives for imaging specific targets in vivo.

Q & A

Q. What synthetic methodologies are effective for preparing Benzo[g]quinazoline-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yield?

The compound can be synthesized via CO₂ fixation using 2-aminobenzonitrile as a substrate. Catalytic systems like diethanolamine (DEA) or amine-functionalized ionic liquids (e.g., 1-methylhydantoin anion-functionalized ionic liquids) enable cyclization under mild conditions (30–80°C, atmospheric pressure). Substituents on the benzonitrile ring impact yields: electron-withdrawing groups (e.g., -F, -Cl) typically achieve >88% yield, while bulky or electron-donating groups (e.g., -CH₃) reduce yields due to steric hindrance or electronic effects .

Q. How can researchers evaluate the antibacterial potential of this compound derivatives?

Structural analogs of fluoroquinolones can be designed to target bacterial gyrase and topoisomerase IV. Key steps include:

  • SAR analysis : Introduce substituents at the 1- and 3-positions of the quinazoline-dione core to enhance binding affinity.
  • In vitro assays : Measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Use fluorescence-based DNA supercoiling assays to quantify inhibition of gyrase activity .

Q. What pharmacokinetic parameters should be prioritized during early-stage optimization of this compound-based therapeutics?

Use in silico tools (e.g., SwissADME) to predict:

  • Lipophilicity (LogP): Target values between 1–3 for optimal membrane permeability.
  • Solubility : Ensure >50 μM in aqueous buffers to avoid formulation challenges.
  • Metabolic stability : Assess cytochrome P450 interactions to minimize off-target effects .

Advanced Research Questions

Q. How can structural contradictions in enzyme inhibition data be resolved for dual c-Met/VEGFR-2 inhibitors derived from this compound?

Co-crystallization studies (e.g., with AtHPPD) reveal critical binding interactions, such as hydrophobic contacts with Phe392/Met335 and hydrogen bonding with Gln293. Molecular dynamics simulations can identify conformational flexibility in the kinase domains, explaining discrepancies between in vitro enzyme inhibition and cellular antiproliferative activity. For example, derivatives with 3-aryl substitutions may exhibit stronger VEGFR-2 inhibition but weaker c-Met binding due to steric clashes .

Q. What strategies enhance the stability of triplex DNA structures using this compound as a thymine analog?

Despite slightly reduced triplex stability compared to thymine, the compound’s fluorescence properties (λem ~450 nm) enable real-time monitoring of triplex formation via fluorescence quenching upon Hoogsteen strand binding. To improve stability:

  • Modify the Hoogsteen strand : Incorporate multiple benzo[g]quinazoline residues to leverage π-π stacking.
  • Optimize buffer conditions : Use low pH (5.5–6.0) and Mg²⁺ ions (5–10 mM) to stabilize triplexes .

Q. How do heterogeneous catalytic systems improve the sustainability of this compound synthesis?

Mesoporous catalysts (e.g., amine-functionalized MCM-41) enable recyclable, solvent-free synthesis in water. Key advantages:

  • Reusability : >90% yield retained after 5 cycles.
  • Scalability : Efficient for synthesizing intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a precursor to antihypertensive drugs (e.g., prazosin) .

Q. What conflicting SAR trends arise in PARP-1/2 inhibitor design using this compound scaffolds?

While 3-piperazine substitutions enhance PARP-1 inhibition (IC50 < 10 nM), they may reduce cellular permeability due to increased polarity. Horizontal line design strategies balance potency and bioavailability by introducing lipophilic groups (e.g., 3-(4-fluorophenyl)) without compromising PARP binding. X-ray crystallography confirms that bulky substituents disrupt interactions with the NAD⁺-binding site .

Methodological Notes

  • Data Table : Substituent effects on synthesis yields (representative data from Table 4 in ):

    SubstituentPositionYield (%)
    -F594
    -Cl593
    -Br588
    -CH₃770
    -Cl462
  • Key Tools : SwissADME (ADME prediction), PyMOL (structural analysis), fluorescence spectroscopy (triplex monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.